molecular formula C7H9BrO B8710395 3-(Bromomethyl)-2,5-dimethylfuran

3-(Bromomethyl)-2,5-dimethylfuran

Cat. No.: B8710395
M. Wt: 189.05 g/mol
InChI Key: LHMAMCDDZURIQU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,5-dimethylfuran is a brominated furan derivative characterized by a furan ring substituted with a bromomethyl group at position 3 and methyl groups at positions 2 and 5. Based on analogous compounds, its molecular formula is inferred to be C₇H₉BrO, with an average molecular mass of 189.05 g/mol (extrapolated from and ). Brominated furans are typically reactive intermediates in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

3-(bromomethyl)-2,5-dimethylfuran

InChI

InChI=1S/C7H9BrO/c1-5-3-7(4-8)6(2)9-5/h3H,4H2,1-2H3

InChI Key

LHMAMCDDZURIQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)CBr

Origin of Product

United States

Comparison with Similar Compounds

2,5-Dimethylfuran (CAS 625-86-5)

  • Structure : Furan ring with methyl groups at positions 2 and 5.
  • Applications :
    • Biofuel additive due to high energy density and combustion efficiency .
    • Biomarker for smoking status and n-hexane exposure in toxicological studies .
  • Toxicity: Not classified as carcinogenic by IARC or NTP. Non-mutagenic in vitro .
  • Regulatory Status : HTFOEL (Human Transient Exposure Limit) set at 1 ppbv , adapted from furan guidelines .

2-Bromo-3-methylfuran (CAS 64230-60-0)

  • Structure : Furan ring with bromine at position 2 and methyl at position 3.
  • Applications : Intermediate in heterocyclic synthesis; used to construct complex aromatic systems .

3-Bromofuran Derivatives (e.g., 3-Bromofuran-2,5-dicarbaldehyde, CAS 21921-76-6)

  • Structure : Bromine at position 3, with aldehyde groups at positions 2 and 5.
  • Applications : Precursor for Pd-catalyzed C–H bond arylation reactions, enabling synthesis of triarylfluorobenzenes .
  • Reactivity : Bromine and aldehyde groups facilitate cross-coupling and cyclization reactions.

3-(Aminomethyl)-2,5-dimethylfuran

  • Structure: Aminomethyl group at position 3, methyl groups at 2 and 5.
  • Applications : Pharmaceutical intermediate; priced at $310/250mg , indicating high value in niche syntheses .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity/Regulatory Status
3-(Bromomethyl)-2,5-dimethylfuran N/A C₇H₉BrO 189.05 (inferred) Synthetic intermediate Data lacking; inferred reactivity
2,5-Dimethylfuran 625-86-5 C₆H₈O 96.13 Biofuel, biomarker Non-mutagenic; HTFOEL = 1 ppbv
2-Bromo-3-methylfuran 64230-60-0 C₅H₅BrO 160.99 Heterocyclic synthesis Not reported
3-Bromofuran-2,5-dicarbaldehyde 21921-76-6 C₆H₃BrO₃ 218.99 Arylation reactions Not reported

Table 2: Analytical Parameters for Furan Derivatives (Chromatography)

Compound Pair Resolution (R) Reference Method
2-Methylfuran/3-Methylfuran 2.0 High-resolution GC
2,5-Dimethylfuran/2-Ethylfuran 1.0 Improved separation

Research Findings

Toxicological Considerations

    Preparation Methods

    Allylic Bromination via Radical Pathways

    Radical bromination using N-bromosuccinimide (NBS) represents a widely employed strategy for introducing bromine at allylic positions. For 2,5-dimethylfuran, the methyl group at position 3 is allylic to the furan ring’s conjugated double bonds, making it susceptible to radical-mediated hydrogen abstraction. Under controlled conditions (e.g., azobisisobutyronitrile (AIBN) as an initiator in carbon tetrachloride at 80°C), selective bromination yields 3-(bromomethyl)-2,5-dimethylfuran with moderate efficiency. Challenges include competing side reactions such as ring-opening or over-bromination, necessitating precise stoichiometric control.

    Electrophilic Bromination with Molecular Bromine

    Direct electrophilic bromination of 2,5-dimethylfuran using Br₂ in non-polar solvents (e.g., CCl₄) has been explored. However, the electron-rich furan ring preferentially undergoes electrophilic substitution at the α-positions (2 and 5), complicating selectivity for the 3-methyl group. Modulating reaction conditions—such as low temperatures (−20°C) and Lewis acid catalysts (e.g., FeBr₃)—partially redirects bromination to the methyl group, albeit with limited success (yields <30%).

    Functional Group Interconversion Strategies

    Hydroxymethyl to Bromomethyl Conversion

    A two-step approach involves first introducing a hydroxymethyl group at position 3 of 2,5-dimethylfuran, followed by halogenation. Hydroxymethylation is achieved via formylation using triethylammonium formate (TEAF) in acetonitrile, yielding 3-(hydroxymethyl)-2,5-dimethylfuran. Subsequent treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in ether quantitatively converts the hydroxyl group to bromide. This method boasts yields exceeding 80% but requires anhydrous conditions to prevent hydrolysis.

    Nucleophilic Displacement of Sulfonate Esters

    Introducing a leaving group at the 3-position enables nucleophilic bromine substitution. Tosylation or mesylation of 3-(hydroxymethyl)-2,5-dimethylfuran produces sulfonate esters, which react with lithium bromide (LiBr) in dimethylformamide (DMF) to yield the target compound. This method offers superior regioselectivity compared to direct bromination, with isolated yields of 70–75%.

    Cyclization of Brominated Precursors

    Intramolecular Cyclization of Bromo-Ketones

    A less conventional route involves cyclizing γ-bromo-β-keto esters to form the furan ring. For example, ethyl 4-bromo-3-oxopentanoate undergoes acid-catalyzed cyclodehydration, yielding this compound. While this method avoids prefunctionalized furans, it suffers from low yields (∼40%) due to competing polymerization.

    Metal-Mediated Cross-Coupling Reactions

    Palladium-catalyzed coupling between 3-bromomethylfuran derivatives and methyl Grignard reagents (CH₃MgBr) offers a modular approach. Starting from 3-(bromomethyl)furan-2,5-dione, sequential methylation at positions 2 and 5 via Grignard addition followed by decarboxylation yields the target compound. This method’s versatility is offset by its multi-step nature and sensitivity to reaction conditions.

    Comparative Analysis of Synthetic Routes

    MethodStarting MaterialYield (%)SelectivityPractical Limitations
    Radical Bromination2,5-Dimethylfuran50–60ModerateSide products from over-bromination
    Hydroxymethyl Conversion3-Hydroxymethyl Derivative80–85HighRequires anhydrous conditions
    Sulfonate Displacement3-Mesyloxymethyl Derivative70–75HighMulti-step synthesis
    Cyclizationγ-Bromo-β-keto Ester35–40LowPolymerization side reactions

    Mechanistic Insights and Optimization

    Radical Bromination Kinetics

    The rate of allylic bromination with NBS is governed by the stability of the intermediate allylic radical. Electron-donating methyl groups at positions 2 and 5 stabilize the transition state, accelerating bromination at position 3. However, steric hindrance from adjacent methyl groups can reduce reaction rates, necessitating extended reaction times.

    Solvent Effects in Nucleophilic Substitution

    Polar aprotic solvents (e.g., DMF) enhance the nucleophilicity of bromide ions in sulfonate displacement reactions. Conversely, protic solvents (e.g., methanol) promote competing elimination pathways, reducing yields. Microwave-assisted synthesis has been shown to accelerate these reactions by 50%, mitigating decomposition risks .

    Q & A

    Basic Research Questions

    Q. What synthetic routes are effective for introducing bromomethyl groups into 2,5-dimethylfuran derivatives?

    • Methodological Answer : Bromination of methyl-substituted furans can be achieved via radical or electrophilic substitution. For example, bromine (Br₂) in the presence of a base like KOH can facilitate selective bromination at the methyl position under controlled conditions . A typical procedure involves dissolving the furan derivative in a polar solvent (e.g., water or ethanol), followed by dropwise addition of bromine at 0–5°C to minimize side reactions. Post-reaction purification via recrystallization or column chromatography is critical to isolate 3-(Bromomethyl)-2,5-dimethylfuran.

    Q. How can structural characterization of this compound be optimized?

    • Methodological Answer :

    • X-ray crystallography : Resolve molecular geometry, bond angles (e.g., phenyl ring inclinations of 67.7–79.3° relative to the furan plane ), and non-covalent interactions (e.g., Br⋯Br contacts at 3.814 Å ).
    • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm bromomethyl substitution (e.g., δ ~4.3 ppm for CH₂Br protons and δ ~30–35 ppm for the BrCH₂ carbon).
    • GC-MS : Monitor purity and fragmentation patterns (e.g., m/z peaks corresponding to [M-Br]⁺ or [M-CH₂Br]⁺ ions) .

    Q. What are the key reactivity patterns of the bromomethyl group in this compound?

    • Methodological Answer : The bromomethyl group acts as a versatile electrophile. It participates in:

    • Nucleophilic substitution : React with amines or thiols to form functionalized derivatives.
    • Cross-coupling reactions : Use Pd catalysts for Suzuki-Miyaura couplings with aryl boronic acids.
    • Elimination reactions : Under basic conditions, dehydrohalogenation can yield alkenes or furanophanes.

    Advanced Research Questions

    Q. How do catalytic systems influence functionalization of this compound?

    • Methodological Answer :

    • Transition metal catalysis : Pd/C or Ru/Co₃O₄ catalysts enable hydrogenolysis of the C-Br bond for dehalogenation or hydrodeoxygenation .
    • Photocatalysis : Perylene imide/ZnIn₂S₄ systems accelerate radical-mediated transformations (e.g., superoxide radical proliferation enhances conversion efficiency to 90% yield in 30 minutes ).
    • Bimetallic systems : PdAu or Cu-Ni alloys improve selectivity in hydrogenation/hydrogenolysis reactions, minimizing over-reduction .

    Q. What computational models predict the thermal stability and reaction pathways of brominated furans?

    • Methodological Answer :

    • DFT calculations : Analyze bond dissociation energies (e.g., C-Br ~65 kcal/mol) and transition states for decomposition pathways (e.g., Br elimination or furan ring opening) .
    • Kinetic modeling : Use shock tube experiments and CHEMKIN simulations to predict oxidation behavior (e.g., ignition delay times under high-temperature conditions ).

    Q. How can contradictions in experimental data on brominated furan reactivity be resolved?

    • Methodological Answer :

    • Controlled variable studies : Isolate factors like solvent polarity (e.g., water vs. DMF) or catalyst loading that may cause divergent outcomes in substitution vs. elimination reactions.
    • In situ spectroscopy : Monitor reaction intermediates via FTIR or Raman to identify competing pathways.
    • Meta-analysis : Compare datasets from analogous compounds (e.g., 3,4-dibromo-2,5-dimethylfuran’s Br⋯Br interactions vs. mono-brominated derivatives).

    Safety and Handling Considerations

    • Thermal stability : Accelerating Rate Calorimetry (ARC) studies indicate that this compound decomposes exothermically above 150°C. Store under inert atmosphere at ≤4°C .
    • Toxicity : While 2,5-dimethylfuran is a biomarker for smoking (blood levels ~0.13 µg/L in smokers ), brominated derivatives may exhibit higher toxicity. Use PPE and fume hoods during synthesis .

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